molecular formula C12H29NOSi B12955874 (S)-4-Methyl-1-((triethylsilyl)oxy)pentan-2-amine

(S)-4-Methyl-1-((triethylsilyl)oxy)pentan-2-amine

Cat. No.: B12955874
M. Wt: 231.45 g/mol
InChI Key: GFCJQGIUXYMUFJ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Methyl-1-((triethylsilyl)oxy)pentan-2-amine is a chiral amine compound with a unique structure that includes a triethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Methyl-1-((triethylsilyl)oxy)pentan-2-amine typically involves the use of chiral amine dehydrogenases (AmDHs) for biocatalytic reductive amination. This method allows for the production of optically active amines with high enantioselectivity . The reaction conditions often include the use of specific enzymes, substrates, and co-factors to achieve the desired conversion and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar biocatalytic processes, scaled up to meet commercial demands. The use of biocatalysts in industrial settings offers advantages such as mild reaction conditions, high specificity, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methyl-1-((triethylsilyl)oxy)pentan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halides or organometallic compounds .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines .

Scientific Research Applications

(S)-4-Methyl-1-((triethylsilyl)oxy)pentan-2-amine has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-4-Methyl-1-((triethylsilyl)oxy)pentan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical processes. The triethylsilyl group may also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • (S)-Pentan-2-amine
  • (S)-1-Methoxypropan-2-amine
  • (S)-3-Aminobutan-1-ol

Uniqueness

(S)-4-Methyl-1-((triethylsilyl)oxy)pentan-2-amine is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C12H29NOSi

Molecular Weight

231.45 g/mol

IUPAC Name

(2S)-4-methyl-1-triethylsilyloxypentan-2-amine

InChI

InChI=1S/C12H29NOSi/c1-6-15(7-2,8-3)14-10-12(13)9-11(4)5/h11-12H,6-10,13H2,1-5H3/t12-/m0/s1

InChI Key

GFCJQGIUXYMUFJ-LBPRGKRZSA-N

Isomeric SMILES

CC[Si](CC)(CC)OC[C@H](CC(C)C)N

Canonical SMILES

CC[Si](CC)(CC)OCC(CC(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.